molecular formula C13H20Cl2N2O B2870223 2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride CAS No. 1027643-27-1

2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride

Cat. No. B2870223
CAS RN: 1027643-27-1
M. Wt: 291.22
InChI Key: NAWIFQYVUQWTHF-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O•HCl . It has a molecular weight of 291.22 . This compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 291.22 and a molecular formula of C13H19ClN2O•HCl .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a biochemical tool for studying protein expression and interaction. Its role in proteomics can help in understanding the complex protein networks within biological systems .

Medicinal Chemistry

In medicinal chemistry, derivatives of phenoxy acetamide, like our compound , are explored for their potential as therapeutic agents. They are studied for their interactions based on molecular structure and physicochemical properties to design new drugs .

Pharmacological Activities

The compound’s derivatives have been investigated for various pharmacological activities. This includes studying their efficacy and safety as potential pharmaceuticals, which could lead to the development of new medications .

Synthesis of New Pharmaceuticals

Chemical techniques and computational chemistry applications are employed to synthesize new pharmaceuticals using this compound. It serves as a building block for creating novel drugs with improved processes .

Biological Interface Studies

At the biological interface, this compound is part of interdisciplinary sciences that study the effects of biologically active substances. It helps in understanding the molecular interactions that trigger specific biological responses .

Anti-Oxidant Screening

Compounds related to 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride have shown great activity in anti-oxidant screening, which is crucial for developing drugs that can combat oxidative stress-related diseases .

Chemical Diversity Exploration

The chemical diversity of phenoxy acetamide and its derivatives, including our compound, is explored to provide complete information regarding pharmacologically interesting compounds. This aids chemists in designing new derivatives with varied compositions for industrial and biological applications .

Free Radical Reactions

The benzylic position of compounds like 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is significant in free radical reactions, which are essential in organic synthesis and could be applied in creating new molecular structures .

properties

IUPAC Name

2-chloro-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(10(2)3)12-7-5-11(6-8-12)15-13(17)9-14;/h5-8,10H,4,9H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWIFQYVUQWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)NC(=O)CCl)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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